molecular formula C14H16S B12825339 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene

4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene

Cat. No.: B12825339
M. Wt: 216.34 g/mol
InChI Key: RIGZTSXZDJDRHI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is a sulfur-containing heterocyclic compound with the molecular formula C14H16S It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the target compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nickel-molybdenum supported on silica-alumina are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrodibenzothiophene: Lacks the methyl groups at the 4 and 6 positions.

    4,6-Dimethyldibenzothiophene: Fully aromatic without the partially hydrogenated structure.

    Dibenzothiophene: The parent compound without any methyl groups or hydrogenation.

Uniqueness

4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is unique due to its combination of methyl substitution and partial hydrogenation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGZTSXZDJDRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1SC3=C(C=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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